(R)-2-Phenoxypropionic acid

Overview

Description

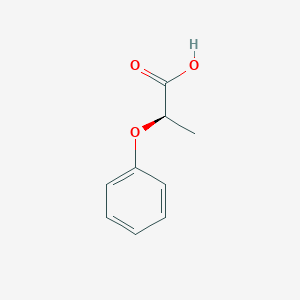

®-2-Phenoxypropionic acid is an organic compound characterized by the presence of a phenoxy group attached to a propionic acid moiety. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various scientific and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Phenoxypropionic acid can be synthesized through several methods. One common approach involves the reaction of phenol with propionic acid in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods: In industrial settings, ®-2-Phenoxypropionic acid is often produced through large-scale esterification reactions followed by hydrolysis. The process involves the use of phenol and propionic acid derivatives under controlled conditions to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: ®-2-Phenoxypropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of phenoxyacetone or phenoxyacetaldehyde.

Reduction: Formation of ®-2-phenoxypropanol.

Substitution: Formation of halogenated derivatives of ®-2-Phenoxypropionic acid.

Scientific Research Applications

®-2-Phenoxypropionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of herbicides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Phenoxypropionic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The carboxylic acid moiety can form ionic bonds with positively charged sites on proteins, affecting their function and stability.

Comparison with Similar Compounds

(S)-2-Phenoxypropionic acid: The enantiomer of ®-2-Phenoxypropionic acid, differing in stereochemistry.

Phenoxyacetic acid: Lacks the chiral center and has different reactivity and applications.

2-Phenylpropionic acid: Contains a phenyl group instead of a phenoxy group, leading to different chemical properties.

Uniqueness: ®-2-Phenoxypropionic acid is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its phenoxy group also provides distinct reactivity compared to similar compounds.

Biological Activity

(R)-2-Phenoxypropionic acid (R-POPA) is a chiral compound with significant biological activity, primarily recognized for its role in herbicide formulations and potential therapeutic applications. This article explores the biological mechanisms, effects, and applications of R-POPA, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a phenoxy group attached to a propionic acid moiety. Its chemical formula is , and it possesses a chiral center, which imparts unique stereochemical properties essential for its biological interactions.

The biological activity of R-POPA is attributed to its interaction with specific molecular targets within biological systems. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The carboxylic acid moiety facilitates ionic bonding with positively charged sites on proteins, affecting their function and stability.

Herbicidal Properties

R-POPA is primarily utilized in agriculture as an herbicide. It functions by inhibiting specific enzymes involved in plant growth regulation. Its efficacy is often compared to other phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been extensively studied for its environmental impact and biological activity.

Table 1: Comparison of Herbicidal Activity

| Compound | Mode of Action | Efficacy (g/ha) | Environmental Persistence |

|---|---|---|---|

| This compound | Inhibition of growth-regulating enzymes | 200 | Moderate |

| 2,4-D | Disruption of plant hormone balance | 150 | High |

Toxicological Studies

Research indicates that R-POPA can induce allergic reactions in certain populations when exposed dermally or via inhalation. Studies have shown that exposure to phenoxyacetic acids can lead to respiratory issues and increased IgE levels in sensitive individuals .

Case Study: Allergic Responses to Phenoxyacetic Acids

In a controlled study involving BALB/c mice, exposure to R-POPA led to significant increases in total IgE levels and eosinophil counts in bronchoalveolar lavage fluid (BALF), indicating an allergic response .

Biodegradation and Environmental Impact

The biodegradation of R-POPA has been studied extensively. Research shows that the (R) enantiomer degrades more rapidly than the (S) enantiomer when subjected to aerobic conditions. This differential degradation can lead to environmental accumulation of the less biodegradable enantiomer, raising concerns about long-term ecological effects .

Table 2: Biodegradation Rates of Enantiomers

| Enantiomer | Time for Complete Degradation (days) | Persistence |

|---|---|---|

| This compound | 25 | Low |

| (S)-2-Phenoxypropionic acid | >47 | High |

Industrial Applications

Apart from its use as a herbicide, R-POPA serves as a precursor in the synthesis of various agrochemicals and pharmaceuticals. Its role as a chiral auxiliary in asymmetric synthesis highlights its importance in producing biologically active compounds .

Properties

IUPAC Name |

(2R)-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-46-0 | |

| Record name | (+)-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.